molecular formula C22H14N4 B2403185 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline CAS No. 66557-66-2

6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline

Cat. No.: B2403185
CAS No.: 66557-66-2
M. Wt: 334.382
InChI Key: OCIKSOHWGWFYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline is a complex heterocyclic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant pharmacological and biological activities. The compound’s unique structure makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline typically involves the condensation of o-phenylenediamine with quinoline derivatives under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent. For instance, the condensation can be facilitated by using formic acid or trimethyl orthoformate as a reagent .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline stands out due to its combined structural features of benzimidazole and quinoline, which confer unique biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4/c1-5-11-19-14(7-1)13-15(21-23-16-8-2-3-9-17(16)24-21)22-25-18-10-4-6-12-20(18)26(19)22/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIKSOHWGWFYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NC4=CC=CC=C4N23)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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